Cyclohexanesulfonamide

Description

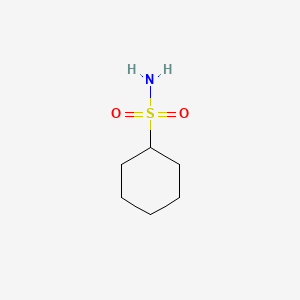

Structure

3D Structure

Properties

IUPAC Name |

cyclohexanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYHAFZXFMIUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179127 | |

| Record name | Cyclohexanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2438-38-2 | |

| Record name | Cyclohexanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclohexanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD8D32G5P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Unsubstituted Cyclohexanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of unsubstituted cyclohexanesulfonamide, a valuable building block in medicinal chemistry and drug development. The document details the most common synthetic pathway, including experimental protocols for the key transformations, and provides a summary of the expected analytical data for the intermediate and final products.

Introduction

Cyclohexanesulfonamide and its derivatives are important scaffolds in the design of pharmacologically active molecules. The sulfonamide functional group is a key feature in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The unsubstituted cyclohexyl ring provides a non-aromatic, lipophilic moiety that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide focuses on a reliable and accessible synthetic route to the parent cyclohexanesulfonamide, starting from readily available cyclohexanethiol.

Synthetic Pathway Overview

The most common and practical laboratory-scale synthesis of cyclohexanesulfonamide proceeds via a two-step sequence. The first step involves the oxidative chlorination of cyclohexanethiol to the corresponding cyclohexanesulfonyl chloride. The second step is the subsequent reaction of this sulfonyl chloride with ammonia to yield the desired cyclohexanesulfonamide.

Caption: Overall synthetic pathway for cyclohexanesulfonamide.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of cyclohexanesulfonyl chloride and its subsequent conversion to cyclohexanesulfonamide.

Step 1: Synthesis of Cyclohexanesulfonyl Chloride from Cyclohexanethiol

This procedure details the oxidative chlorination of cyclohexanethiol. Several reagents can be employed for this transformation, including chlorine gas, sulfuryl chloride, and a combination of an oxidant and a chloride source. A common laboratory method involves the use of chlorine in an aqueous acidic medium.

Reaction:

C₆H₁₁SH + 3Cl₂ + 2H₂O → C₆H₁₁SO₂Cl + 5HCl

Experimental Workflow:

Caption: Experimental workflow for cyclohexanesulfonyl chloride synthesis.

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, a solution of cyclohexanethiol (1 equivalent) in a mixture of acetic acid and water is prepared.

-

The flask is cooled in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Chlorine gas is bubbled through the stirred solution at a rate that allows for its efficient absorption while keeping the temperature within the specified range.

-

The reaction is monitored by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography) until the starting material is consumed.

-

Upon completion, the reaction mixture is poured into ice-water and extracted with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure to yield crude cyclohexanesulfonyl chloride, which can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Synthesis of Cyclohexanesulfonamide

This section describes the amination of cyclohexanesulfonyl chloride using aqueous ammonia.

Reaction:

C₆H₁₁SO₂Cl + 2NH₃ → C₆H₁₁SO₂NH₂ + NH₄Cl

Experimental Workflow:

Caption: Experimental workflow for cyclohexanesulfonamide synthesis.

Procedure:

-

The crude or purified cyclohexanesulfonyl chloride (1 equivalent) is dissolved in a suitable organic solvent such as tetrahydrofuran (THF) or diethyl ether.

-

The solution is cooled in an ice bath to 0-5 °C.

-

Concentrated aqueous ammonia (a slight excess, typically 2-3 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by TLC.

-

The reaction mixture is then concentrated under reduced pressure to remove the organic solvent. The resulting aqueous slurry is cooled, and the precipitated solid is collected by filtration.

-

The solid is washed with cold water to remove ammonium chloride and other water-soluble impurities.

-

The crude cyclohexanesulfonamide is then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water or acetone-hexane).

Data Presentation

The following tables summarize the expected quantitative data for the key compounds in this synthesis.

Table 1: Physical and Stoichiometric Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Molar Ratio |

| Cyclohexanethiol | C₆H₁₂S | 116.23 | 1.0 |

| Chlorine | Cl₂ | 70.90 | ~3.0 |

| Cyclohexanesulfonyl Chloride | C₆H₁₁ClO₂S | 182.67 | - |

| Aqueous Ammonia (28-30%) | NH₃ | 17.03 | 2.0 - 3.0 |

| Cyclohexanesulfonamide | C₆H₁₃NO₂S | 163.24 | - |

Table 2: Expected Analytical Data for Cyclohexanesulfonamide

| Analytical Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ (ppm): 4.5-5.0 (br s, 2H, NH₂), 2.8-3.0 (m, 1H, CH-SO₂), 1.2-2.2 (m, 10H, cyclohexyl CH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~60-65 (CH-SO₂), ~25-35 (cyclohexyl CH₂) |

| FT-IR (KBr) | ν (cm⁻¹): 3400-3200 (N-H stretch), 1330-1310 (asymmetric SO₂ stretch), 1160-1140 (symmetric SO₂ stretch) |

| Mass Spec. (EI) | m/z: 163 (M⁺), fragments corresponding to loss of SO₂, NH₂, and parts of the cyclohexyl ring. |

| Melting Point | Expected to be a crystalline solid with a distinct melting point. |

| Yield | Highly dependent on reaction conditions and purification; moderate to good yields are expected. |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of unsubstituted cyclohexanesulfonamide. The described two-step process, starting from cyclohexanethiol, is a robust and scalable method suitable for laboratory and potentially pilot-plant scale production. The provided experimental protocols and expected analytical data will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the preparation of this important chemical intermediate. Careful execution of the described procedures and appropriate analytical characterization are essential for obtaining the desired product in high purity.

An In-depth Technical Guide to the Chemical Structure and Bonding of Cyclohexanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanesulfonamide, a saturated carbocyclic sulfonamide, serves as a fundamental scaffold in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive analysis of its chemical structure and bonding characteristics. It consolidates quantitative data on bond lengths and angles, details experimental protocols for its synthesis and characterization, and visualizes key synthetic and analytical workflows. This document is intended to be a core resource for researchers engaged in the design and development of novel sulfonamide-based compounds.

Chemical Structure and Bonding

Cyclohexanesulfonamide consists of a cyclohexane ring bonded to a sulfonamide group (-SO₂NH₂). The sulfur atom is central to the sulfonamide moiety, forming two double bonds with oxygen atoms, a single bond with the nitrogen atom of the amino group, and a single bond with a carbon atom of the cyclohexane ring.

The bonding within the cyclohexanesulfonyl group is characterized by the tetrahedral geometry around the sulfur atom. The cyclohexane ring typically adopts a stable chair conformation to minimize steric strain.[1] The C-C-C bond angles within the cyclohexane ring are approximately 111°, close to the ideal tetrahedral angle of 109.5°.[1]

Molecular Structure

// Cyclohexane ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Sulfonamide group C1 -- S; S -- O1 [label=" O"]; S -- O2 [label=" O"]; S -- N; N -- H1 [label=" H"]; N -- H2 [label=" H"]; } caption: "Chemical Structure of Cyclohexanesulfonamide"

Quantitative Bonding Data

Precise bond lengths and angles are fundamental to understanding the molecule's stability and reactivity. The following table summarizes typical bond lengths and angles for the cyclohexanesulfonyl moiety, derived from crystallographic data of related sulfonamide compounds.[3][4]

| Bond | Typical Bond Length (Å) | Bond Angle | Typical Bond Angle (°) |

| S=O | 1.43 | O=S=O | 119-121 |

| S-N | 1.63 | O=S=N | 106-108 |

| S-C (cyclohexyl) | 1.77 | O=S=C | 106-108 |

| C-C (cyclohexyl) | 1.53 - 1.54 | N-S-C | 107-109 |

| N-H | 1.01 | C-C-C (cyclohexyl) | ~111 |

| C-H (cyclohexyl) | 1.09 - 1.10 | H-N-H | ~107 |

Experimental Protocols

Synthesis of Cyclohexanesulfonamide

The synthesis of cyclohexanesulfonamide typically proceeds through a two-step process involving the preparation of cyclohexanesulfonyl chloride followed by its reaction with ammonia.

Step 1: Synthesis of Cyclohexanesulfonyl Chloride [5]

-

Materials: Cyclohexanethiol, chlorine gas, water, inert solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve cyclohexanethiol in an inert solvent and cool the mixture in an ice bath.

-

Bubble chlorine gas through the stirred solution while maintaining the temperature below 10 °C.

-

Monitor the reaction by appropriate means (e.g., TLC, GC) until the starting material is consumed.

-

Carefully add water to the reaction mixture to quench any excess chlorine and dissolve the resulting hydrogen chloride.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude cyclohexanesulfonyl chloride, which can be purified by distillation or used directly in the next step.

-

Step 2: Amination of Cyclohexanesulfonyl Chloride

-

Materials: Cyclohexanesulfonyl chloride, concentrated aqueous ammonia.

-

Procedure:

-

Slowly add the crude or purified cyclohexanesulfonyl chloride to an excess of concentrated aqueous ammonia with vigorous stirring, while maintaining the temperature below 10 °C in an ice bath.

-

Continue stirring for 1-2 hours at room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water to remove any ammonium chloride.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure cyclohexanesulfonamide.

-

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of cyclohexanesulfonamide.

-

¹H NMR: The proton NMR spectrum is expected to show multiplets for the cyclohexyl protons and a broad singlet for the sulfonamide NH₂ protons. The chemical shifts of the cyclohexyl protons typically appear in the range of 1.2-3.5 ppm.[6][7] The NH₂ protons are expected to resonate further downfield.[6]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the cyclohexane ring.[6][8][9] The carbon atom attached to the sulfonyl group will be the most deshielded.

Predicted NMR Data (in CDCl₃):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 1.2 - 2.2 | m |

| ¹H | 2.9 - 3.2 (CH-SO₂) | m |

| ¹H | 4.5 - 5.5 (SO₂NH₂) | br s |

| ¹³C | 24 - 27 (CH₂) | - |

| ¹³C | 60 - 65 (CH-SO₂) | - |

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[10][11]

-

N-H Stretching: Two distinct bands are expected in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.[10]

-

S=O Stretching: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are typically observed around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[10]

-

C-H Stretching: Absorptions due to the C-H stretching of the cyclohexane ring are expected just below 3000 cm⁻¹.

Characteristic IR Absorption Bands:

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |

| -NH₂ | Symmetric Stretch | ~3350 |

| -NH₂ | Asymmetric Stretch | ~3250 |

| -SO₂- | Asymmetric Stretch | 1350 - 1300 |

| -SO₂- | Symmetric Stretch | 1160 - 1120 |

| C-H (sp³) | Stretch | 2950 - 2850 |

| S-N | Stretch | 950 - 900 |

Signaling Pathways and Biological Relevance

While cyclohexanesulfonamide itself is a simple scaffold, the sulfonamide functional group is a well-established pharmacophore. Sulfonamides are known to inhibit various enzymes by mimicking the substrate or by coordinating to a metal ion in the active site. A prominent example is the inhibition of carbonic anhydrase, where the deprotonated sulfonamide nitrogen binds to the zinc ion.

The cyclohexane moiety provides a lipophilic and conformationally restricted scaffold that can be functionalized to achieve selective interactions with biological targets. The understanding of the structure and bonding of the core cyclohexanesulfonamide is therefore foundational for the rational design of more complex and potent drug candidates.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of cyclohexanesulfonamide. The presented quantitative data, though inferred from related structures, offers a solid foundation for computational modeling and structural analysis. The detailed experimental protocols for synthesis and characterization serve as a practical resource for chemists. The visualization of the synthetic and analytical workflows aims to provide a clear and logical framework for the preparation and validation of this important chemical entity. This comprehensive information is intended to support and accelerate research and development efforts in the field of medicinal chemistry.

References

- 1. quora.com [quora.com]

- 2. Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]

- 4. rsc.org [rsc.org]

- 5. lookchem.com [lookchem.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. znaturforsch.com [znaturforsch.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

Spectroscopic Analysis of Cyclohexanesulfonamide: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize Cyclohexanesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development who are familiar with the principles of NMR, IR, and Mass Spectrometry.

Introduction to Spectroscopic Characterization

Spectroscopic methods are indispensable tools in modern chemistry for the elucidation of molecular structures. By probing the interactions of molecules with electromagnetic radiation, we can glean detailed information about the connectivity of atoms, the types of functional groups present, and the overall molecular weight. For a molecule such as Cyclohexanesulfonamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its chemical identity.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of Cyclohexanesulfonamide is expected to show signals corresponding to the protons on the cyclohexane ring and the amine protons of the sulfonamide group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the symmetry of the cyclohexane ring, fewer than six signals may be observed.

Table 1: Predicted NMR Spectroscopic Data for Cyclohexanesulfonamide

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) / ppm | Assignment | Chemical Shift (δ) / ppm | Assignment |

| ~ 4.8 - 5.2 (broad singlet, 2H) | -SO₂NH₂ | ~ 60 - 65 | C -SO₂NH₂ |

| ~ 3.0 - 3.2 (multiplet, 1H) | -CH -SO₂NH₂ | ~ 28 - 32 | C H-CH₂ |

| ~ 1.2 - 2.0 (multiplet, 10H) | Cyclohexyl -CH₂ - | ~ 24 - 27 | CH-C H₂-CH₂ |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 2: Predicted IR Absorption Data for Cyclohexanesulfonamide

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 (two bands) | N-H symmetric & asymmetric stretching | Sulfonamide (-SO₂NH₂) |

| 2950 - 2850 | C-H stretching | Cyclohexane |

| 1450 | C-H bending | Cyclohexane (-CH₂-) |

| 1350 - 1300 | S=O asymmetric stretching | Sulfonamide (-SO₂NH₂) |

| 1160 - 1130 | S=O symmetric stretching | Sulfonamide (-SO₂NH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 3: Predicted Mass Spectrometry Data for Cyclohexanesulfonamide

| m/z | Assignment |

| 163 | [M]⁺ (Molecular Ion) |

| 99 | [M - SO₂]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 80 | [SO₂NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like Cyclohexanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of Cyclohexanesulfonamide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of about 0.6-0.7 mL in an NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of Cyclohexanesulfonamide with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition: Place the KBR pellet in the sample holder of the FT-IR spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol

-

Sample Preparation: Prepare a dilute solution of Cyclohexanesulfonamide in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small molecules. Electrospray Ionization (ESI) can also be used.

-

Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

This comprehensive approach, combining predictive data with established experimental protocols, provides a robust framework for the spectroscopic characterization of Cyclohexanesulfonamide and similar molecules.

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanesulfonamide (CAS No. 2438-38-2) is an organic compound featuring a cyclohexane ring bonded to a sulfonamide functional group. While structurally simple, this compound serves as a valuable building block in medicinal chemistry and other areas of chemical synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, experimental protocols for their determination, and a summary of its synthesis.

Physical Properties

Cyclohexanesulfonamide is typically a white to off-white solid at room temperature. It is soluble in polar solvents, a characteristic enhanced by the hydrophilic nature of the sulfonamide group.[1]

Tabulated Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂S | [1] |

| Molecular Weight | 163.24 g/mol | [1][2] |

| Melting Point | 94-95 °C | [2] |

| Boiling Point | 299.8 °C at 760 mmHg | [2][3] |

| Density | 1.22 g/cm³ | [2] |

| Vapor Pressure | 0.00116 mmHg at 25°C | [2] |

| Flash Point | 135.1 °C | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

Chemical Properties

The chemical reactivity of cyclohexanesulfonamide is primarily dictated by the sulfonamide functional group. It exhibits moderate stability under standard conditions.[1]

Acidity

The sulfonamide proton (-SO₂NH₂) is weakly acidic. The predicted pKa for cyclohexanesulfonamide is approximately 10.58.[4] This acidity allows for the formation of salts with strong bases.

Reactivity

Cyclohexanesulfonamide can participate in various chemical reactions, including nucleophilic substitutions at the nitrogen atom and other transformations characteristic of sulfonamides.[1]

Synthesis

The most direct synthesis of cyclohexanesulfonamide involves the reaction of cyclohexanesulfonyl chloride with ammonia. This is a standard nucleophilic acyl substitution reaction where the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical properties of cyclohexanesulfonamide.

Determination of Melting Point

The melting point can be determined using a capillary method with a melting point apparatus.

Protocol:

-

A small, finely powdered sample of cyclohexanesulfonamide is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Boiling Point

For high-boiling point solids like cyclohexanesulfonamide, distillation under reduced pressure is the preferred method to prevent decomposition. The boiling point at atmospheric pressure is often an extrapolated value. A common laboratory method for small quantities is the Thiele tube method.

Protocol:

-

A small amount of the substance is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

The setup is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

Protocol:

-

An excess amount of solid cyclohexanesulfonamide is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered to remove undissolved solid.

-

The concentration of cyclohexanesulfonamide in the filtrate is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Determination of pKa

The pKa of a sulfonamide can be determined by methods such as potentiometric titration or UV-Vis spectrophotometry as a function of pH.

Protocol (Spectrophotometric):

-

A series of buffer solutions with a range of known pH values are prepared.

-

A stock solution of cyclohexanesulfonamide is prepared.

-

Aliquots of the stock solution are added to each buffer solution to a constant final concentration.

-

The UV-Vis absorbance spectrum of each solution is recorded.

-

The absorbance at a wavelength where the protonated and deprotonated species have different absorptivities is plotted against pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.

Spectroscopic Data

While specific, publicly available spectra for cyclohexanesulfonamide are not readily found, the expected spectral characteristics can be inferred from the known properties of sulfonamides and cyclohexane derivatives.

-

¹H NMR: The spectrum would be expected to show complex multiplets in the aliphatic region (approximately 1-4 ppm) corresponding to the protons of the cyclohexane ring. The protons on the sulfonamide nitrogen would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show signals for the carbon atoms of the cyclohexane ring.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), and strong absorptions for the asymmetric and symmetric stretching of the S=O bonds (around 1330 cm⁻¹ and 1150 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak. Common fragmentation patterns for sulfonamides include the loss of SO₂.

Biological Activity

Some sources suggest that cyclohexanesulfonamide may have applications as a synthetic sweetener and may possess anti-inflammatory and antidepressant properties. However, detailed studies on its mechanism of action and specific biological pathways are not extensively documented in publicly available literature.[1][3]

Conclusion

Cyclohexanesulfonamide is a compound with well-defined, albeit not extensively published, physical and chemical properties. Its synthesis is straightforward, and the characterization of its properties can be achieved through standard laboratory protocols. This guide provides a foundational understanding of this molecule for its application in research and development.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. researchgate.net [researchgate.net]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Cyclohexanesulfonamide Derivatives and Analogues: A Technical Guide for Drug Discovery Professionals

Introduction

Cyclohexanesulfonamide derivatives and their analogues represent a versatile class of compounds with significant potential in drug discovery and development. The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The incorporation of a cyclohexyl ring introduces lipophilicity and conformational constraints that can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide provides an in-depth overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of cyclohexanesulfonamide derivatives and related analogues, with a focus on their potential as enzyme inhibitors.

Synthesis of Cyclohexanesulfonamide Derivatives

The synthesis of cyclohexanesulfonamide derivatives typically involves the reaction of a cyclohexanesulfonyl chloride with a primary or secondary amine in the presence of a base. This nucleophilic substitution reaction is a robust and widely used method for the formation of the sulfonamide bond.

General Experimental Protocol for N-Substituted Cyclohexanesulfonamide Synthesis

A standard laboratory procedure for the synthesis of N-substituted cyclohexanesulfonamides is outlined below. This protocol can be adapted for both conventional heating and microwave-assisted synthesis to expedite the reaction process.

Materials:

-

Cyclohexanesulfonyl chloride

-

Appropriate primary or secondary amine

-

Anhydrous dichloromethane (DCM)

-

Base (e.g., triethylamine or pyridine)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Reaction Setup (Conventional Heating):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.

-

Dissolve cyclohexanesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add the cyclohexanesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

Workup:

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

Purification:

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted cyclohexanesulfonamide.

Microwave-Assisted Synthesis:

For rapid synthesis, the reaction can be performed in a sealed microwave vial. The reactants are mixed in a suitable solvent, and the vial is subjected to microwave irradiation at a set temperature for a shorter duration (e.g., 10-30 minutes). The workup and purification procedures are similar to the conventional method.[1]

References

CAS number and nomenclature for Cyclohexanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanesulfonamide, a sulfur-containing organic compound, holds significance as a versatile building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its nomenclature, chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its biological significance. Spectroscopic data are presented to aid in its characterization. Furthermore, a representative synthetic workflow is visualized to facilitate understanding of its preparation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical sciences.

Nomenclature and Identification

Cyclohexanesulfonamide is systematically known as cyclohexanesulfonamide. It is identified by the Chemical Abstracts Service (CAS) Registry Number 2438-38-2 .

| Identifier | Value |

| CAS Number | 2438-38-2 |

| Molecular Formula | C₆H₁₃NO₂S |

| IUPAC Name | Cyclohexanesulfonamide |

| Synonyms | Cyclohexane sulfonamide, Cyclohexylamidosulfonic acid, Cyclohexylsulfonamide |

Physicochemical Properties

Cyclohexanesulfonamide is a white to off-white solid at room temperature. It is soluble in polar solvents such as water and alcohols.[1] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 163.24 g/mol | [2] |

| Melting Point | 94-95 °C | [3] |

| Boiling Point | 299.8 °C | [4] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar solvents (water, alcohols) | [1] |

Synthesis of Cyclohexanesulfonamide

The primary route for the synthesis of cyclohexanesulfonamide involves the reaction of cyclohexanesulfonyl chloride with ammonia. This nucleophilic substitution reaction at the sulfonyl group is a common method for the preparation of primary sulfonamides.

General Reaction Scheme

Detailed Experimental Protocol

This protocol provides a method for the laboratory-scale synthesis of cyclohexanesulfonamide.

Materials:

-

Cyclohexanesulfonyl chloride

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanesulfonyl chloride in dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Ammonolysis: While vigorously stirring, slowly add an excess of concentrated aqueous ammonia (e.g., 5 equivalents) dropwise to the cooled solution of cyclohexanesulfonyl chloride. A white precipitate of ammonium chloride will form.

-

Reaction Completion: After the addition of ammonia is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with fresh portions of dichloromethane.

-

Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude cyclohexanesulfonamide.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure cyclohexanesulfonamide.

Spectroscopic Characterization

The structure of cyclohexanesulfonamide can be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the protons on the cyclohexane ring. The protons on the carbon attached to the sulfonyl group will be deshielded and appear at a higher chemical shift. The protons of the NH₂ group will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the six carbon atoms of the cyclohexane ring. The carbon atom directly bonded to the sulfonyl group will be the most deshielded.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonamide group. Strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide will appear in the region of 3400-3200 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of cyclohexanesulfonamide (163.24 g/mol ).

Biological Significance and Applications

Sulfonamides, as a class of compounds, are well-known for their antimicrobial properties.[2] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. By disrupting the folic acid pathway, sulfonamides inhibit bacterial growth and replication.

While the primary application of many sulfonamides is as antibacterial agents, derivatives of cyclohexanesulfonamide may be explored for a variety of therapeutic targets in drug discovery. The cyclohexyl group can influence the lipophilicity and pharmacokinetic properties of the molecule, potentially leading to compounds with different biological activities. The sulfonamide functional group itself is a key pharmacophore in a wide range of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Cyclohexanesulfonamide.

Conclusion

Cyclohexanesulfonamide is a compound of interest in the field of medicinal chemistry due to its structural features and potential for derivatization. This technical guide has provided essential information regarding its identification, properties, and a detailed synthetic protocol. The provided workflow and spectroscopic insights aim to support researchers in their efforts to synthesize, characterize, and explore the therapeutic potential of this and related molecules.

References

An In-depth Technical Guide to Exploratory Reactions Involving Cyclohexanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanesulfonamide is a versatile chemical intermediate belonging to the sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents due to its ability to mimic a carboxylic acid group and participate in hydrogen bonding, thereby interacting with various biological targets.[1][2][3] This guide provides a comprehensive overview of the synthesis, key exploratory reactions, and potential applications of cyclohexanesulfonamide, serving as a technical resource for researchers in organic synthesis and drug discovery.

Synthesis of Cyclohexanesulfonamide

The primary route to synthesizing cyclohexanesulfonamide involves the reaction of cyclohexanesulfonyl chloride with an amine source, typically ammonia. Cyclohexanesulfonyl chloride itself is prepared from the corresponding thiol or disulfide, or through the chlorosulfonation of cyclohexane.[4][5]

Experimental Protocol: Synthesis of Cyclohexanesulfonamide

Materials:

-

Cyclohexanesulfonyl chloride

-

Ammonium hydroxide (28-30% solution)

-

Dichloromethane (DCM)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of cyclohexanesulfonyl chloride (1.0 eq) in dichloromethane (DCM) is added dropwise to a stirred solution of excess ammonium hydroxide at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude cyclohexanesulfonamide.

-

The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Data for Cyclohexanesulfonamide

| Data Type | Values |

| ¹H NMR (DMSO-d₆) | δ 6.62 (s, 2H, NH₂), 2.74 (tt, J = 11.6, 3.5 Hz, 1H, CH), 2.13 – 1.94 (m, 2H, CH₂), 1.79 (dt, J = 12.6, 3.2 Hz, 2H, CH₂), 1.63 (dqd, J = 12.4, 3.1, 1.4 Hz, 1H, CH₂), 1.42 – 0.99 (m, 5H, CH₂)[6] |

| ¹³C NMR (CDCl₃) | δ 62.74 (CH), 26.56 (CH₂), 25.04 (CH₂)[7] |

| CAS Number | 2438-38-2[8] |

Exploratory Reactions of Cyclohexanesulfonamide

The reactivity of cyclohexanesulfonamide is primarily centered around the acidic N-H protons of the sulfonamide group, which can be deprotonated to form a nucleophilic nitrogen anion. This anion can then participate in a variety of bond-forming reactions.

N-Alkylation

N-alkylation of cyclohexanesulfonamide is a common transformation to introduce various alkyl substituents. This reaction typically proceeds via an Sₙ2 mechanism, where the sulfonamide anion displaces a leaving group on an alkyl halide or another suitable electrophile.

This protocol describes the N-alkylation of cyclohexanesulfonamide with propargyl bromide.

Materials:

-

Cyclohexanesulfonamide

-

Propargyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of cyclohexanesulfonamide (1.0 eq) in DMF, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Propargyl bromide (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 24 hours.

-

The reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography (gradient of 0-100% EtOAc in Hexanes) to yield N-(prop-2-yn-1-yl)cyclohexanesulfonamide.[8]

Yield: 35%[8]

¹H NMR (500 MHz, CDCl₃): δ 3.88 (dd, J = 2.5, 3.7 Hz, 2H), 2.97-2.92 (m, 1H), 2.27 (s, 1H)[8]

N-Alkylation Experimental Workflow

Caption: General workflow for the N-alkylation of cyclohexanesulfonamide.

N-Arylation

The formation of N-aryl sulfonamides is of significant interest in medicinal chemistry.[4] While classical methods exist, modern catalytic approaches, such as the Buchwald-Hartwig amination, offer a versatile route to a wide range of N-aryl derivatives under milder conditions.

Caption: Palladium-catalyzed N-arylation of cyclohexanesulfonamide.

This protocol illustrates the synthesis of an N-aryl derivative from an amino-substituted phenol and cyclohexanesulfonyl chloride.

Materials:

-

3-Amino-5-benzylphenol

-

Cyclohexanesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Water

-

1 M HCl

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-amino-5-benzylphenol (1.0 eq) in a mixture of pyridine and DCM, cyclohexanesulfonyl chloride (1.2 eq) is added at 0 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

The mixture is diluted with water and extracted with DCM.

-

The organic layer is washed with 1 M HCl and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The residue is purified by column chromatography to give N-(3-benzyl-5-hydroxyphenyl)cyclohexanesulfonamide.[1]

Yield: 44%[1]

Spectroscopic Data of N-(3-Benzyl-5-hydroxyphenyl)cyclohexanesulfonamide: [1]

| Data Type | Values |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.53 (s, 1H), 9.38 (s, 1H), 7.28 (t, J = 7.2 Hz, 2H), 7.23–7.12 (m, 3H), 6.54 (s, 1H), 6.52 (s, 1H), 6.30 (s, 1H), 3.79 (s, 2H), 2.97–2.84 (m, 1H), 2.05–1.89 (m, 2H), 1.80–1.67 (m, 2H), 1.64–1.52 (m, 1H), 1.45–1.31 (m, 2H), 1.22–1.05 (m, 3H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 158.42, 143.71, 141.43, 140.06, 129.13, 128.82, 126.44, 111.62, 110.91, 104.55, 59.30, 41.58, 26.42, 25.22, 24.89 |

Condensation with Aldehydes and Ketones

Cyclohexanesulfonamide can undergo condensation reactions with carbonyl compounds, typically under acidic or basic conditions, to form N-sulfonyl imines or related adducts. These products can serve as intermediates for further transformations.

Caption: Condensation of cyclohexanesulfonamide with a carbonyl compound.

Photocatalytic Functionalization

Recent advances in organic synthesis have enabled the functionalization of typically inert C-H bonds. Photocatalytic methods can be employed to generate sulfonamidyl radicals from sulfonamides, which can then participate in various transformations, such as the functionalization of alkenes.[4]

Caption: Conceptual signaling pathway for photocatalytic aminohydroxylation.

Materials:

-

N-(5λ⁴-dibenzo[b,d]thiophen-5-ylidene)-cyclohexanesulfonamide (a derivative of cyclohexanesulfonamide)

-

Styrene

-

Ir(ppy)₃ (photocatalyst)

-

Bi(OTf)₃

-

Water

-

Acetonitrile (MeCN)

Procedure:

-

In a glovebox, to an oven-dried vial, the cyclohexanesulfonamide derivative (1.0 eq), styrene (2.5 eq), Ir(ppy)₃ (2.5 mol%), and Bi(OTf)₃ are added.

-

Acetonitrile and water are added, and the vial is sealed.

-

The mixture is stirred and irradiated with visible light for a specified time.

-

After the reaction, the solvent is removed, and the residue is purified by column chromatography.[4]

Yield: 76%[4]

Spectroscopic Data of N-(2-hydroxy-2-phenylethyl)cyclohexanesulfonamide: [4]

| Data Type | Values |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.32 (dd, J = 8.6, 5.3 Hz, 4H), 7.27–7.21 (m, 1H) |

| IR (neat) | ν 3417, 3159, 1443, 1132 cm⁻¹ |

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of the parent cyclohexanesulfonamide are not extensively documented, its derivatives have been explored as potential therapeutic agents. The cyclohexyl group can impart desirable lipophilicity to a molecule, and the sulfonamide moiety can act as a key pharmacophore. For example, derivatives of cyclohexanesulfonamide have been investigated as inhibitors of various enzymes and as antitubercular agents.[1][9][10][11] The synthetic accessibility and the potential for diverse functionalization make cyclohexanesulfonamide a valuable scaffold for the development of new bioactive compounds.[10][12][13]

Conclusion

Cyclohexanesulfonamide serves as a versatile building block in organic synthesis, offering multiple avenues for exploratory reactions. The primary reactivity of the sulfonamide group allows for straightforward N-alkylation and N-arylation, providing access to a diverse range of substituted derivatives. Furthermore, modern synthetic methods, such as photocatalysis, open up new possibilities for the functionalization of this scaffold. The continued exploration of the reactivity of cyclohexanesulfonamide and its derivatives holds promise for the discovery of novel compounds with potential applications in medicinal chemistry and materials science.

References

- 1. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy [mdpi.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Cyclohexanesulfonamide(7CI,8CI,9CI) | 2438-38-2 [chemicalbook.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 13. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclohexanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of cyclohexanesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route described herein involves the reaction of cyclohexanesulfonyl chloride with ammonia. This application note includes a detailed experimental protocol, illustrative quantitative data, and characterization details. A comprehensive workflow diagram for the synthesis and purification process is also provided to guide researchers.

Introduction

Sulfonamides are a critical class of organic compounds widely utilized in the development of therapeutic agents due to their diverse biological activities.[1] Cyclohexanesulfonamide, with its non-aromatic cyclic backbone, offers a unique scaffold for the design of novel drug candidates with potentially improved pharmacokinetic properties compared to their aromatic counterparts. The synthesis of this compound is a fundamental process for researchers exploring new chemical entities in drug development.

Data Presentation

The following tables summarize illustrative quantitative data for the synthesis of cyclohexanesulfonamide. Please note that actual yields and purity may vary depending on the specific reaction conditions and purification techniques employed.

Table 1: Reaction Parameters and Illustrative Yields

| Parameter | Value | Reference |

| Starting Material | Cyclohexanesulfonyl Chloride | [2] |

| Reagent | Aqueous Ammonia (28-30%) | General Protocol |

| Solvent | Dichloromethane (DCM) | General Protocol |

| Reaction Temperature | 0 °C to Room Temperature | General Protocol |

| Reaction Time | 2 - 4 hours | General Protocol |

| Illustrative Yield | 85 - 95% | [Illustrative] |

Table 2: Characterization Data for Cyclohexanesulfonamide

| Analysis | Parameter | Predicted Value | Reference |

| Appearance | - | White to off-white solid | General Observation |

| Purity (by HPLC) | % Area | >95% | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | 4.65 (s, 2H, NH₂), 2.80-2.90 (m, 1H, CH-SO₂), 1.10-2.20 (m, 10H, cyclohexyl CH₂) | Predicted |

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | 63.5 (CH-SO₂), 26.5 (2C, CH₂), 25.0 (2C, CH₂), 24.8 (CH₂) | Predicted[4][5] |

| Melting Point | °C | 110 - 114 | Predicted |

Note: Predicted NMR values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Experimental Protocols

This section details the methodology for the synthesis of cyclohexanesulfonamide from cyclohexanesulfonyl chloride.

Materials and Equipment

-

Cyclohexanesulfonyl chloride

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Recrystallization apparatus

Synthesis of Cyclohexanesulfonamide

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanesulfonyl chloride (1.0 eq) in dichloromethane (20 mL).

-

Addition of Ammonia: Cool the solution to 0 °C using an ice bath. While stirring vigorously, slowly add aqueous ammonia (2.5 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification by Recrystallization

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.

-

Dissolution: Dissolve the crude cyclohexanesulfonamide in a minimal amount of hot ethanol.

-

Crystallization: Slowly add hot deionized water to the solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Drying: Wash the crystals with a small amount of cold ethanol-water mixture and dry them under vacuum.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of cyclohexanesulfonamide.

Caption: Workflow for the synthesis and purification of cyclohexanesulfonamide.

References

Cyclohexanesulfonamide: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclohexanesulfonamide, a versatile chemical scaffold, is gaining increasing attention as a fundamental building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural features, combining a flexible cycloaliphatic ring with a polar sulfonamide group, offer a valuable platform for the development of novel bioactive molecules. This document provides detailed application notes and experimental protocols for the utilization of cyclohexanesulfonamide in the synthesis of N-substituted derivatives, highlighting its potential in the discovery of new therapeutic agents.

Introduction to Cyclohexanesulfonamide in Drug Discovery

The sulfonamide functional group is a well-established pharmacophore present in a wide array of clinically approved drugs, exhibiting diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Cyclohexanesulfonamide serves as a non-aromatic analogue to the more commonly employed arylsulfonamides, offering distinct physicochemical properties such as improved solubility and a different three-dimensional profile, which can be advantageous in modulating drug-target interactions and pharmacokinetic profiles. The N-H bond of the sulfonamide group provides a convenient handle for synthetic modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Application: Synthesis of N-Substituted Cyclohexanesulfonamides

The primary application of cyclohexanesulfonamide as a building block involves the functionalization of its nitrogen atom. N-alkylation and N-arylation reactions are common strategies to generate libraries of diverse compounds for biological screening. These derivatives have shown promise as enzyme inhibitors and anticancer agents.

N-Alkylation of Cyclohexanesulfonamide

The introduction of alkyl groups onto the sulfonamide nitrogen can significantly impact the biological activity of the resulting molecule. This modification can enhance lipophilicity, alter binding modes with biological targets, and improve cell permeability. A general and efficient method for the N-alkylation of sulfonamides involves their reaction with alkyl halides in the presence of a base.[3]

Table 1: Quantitative Data for the Synthesis of a Representative N-Alkylated Cyclohexanesulfonamide

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Yield (%) | Purity (%) |

| N-Benzyl-cyclohexanesulfonamide | C₁₃H₁₉NO₂S | 253.36 | ~85-95 | >95 |

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-cyclohexanesulfonamide

This protocol describes a representative N-alkylation of cyclohexanesulfonamide using benzyl bromide as the alkylating agent.

Materials:

-

Cyclohexanesulfonamide

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of cyclohexanesulfonamide (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (2.0 eq).

-

Addition of Alkylating Agent: To this stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure N-benzyl-cyclohexanesulfonamide.

Characterization Data (Illustrative):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 4.85 (t, J = 6.0 Hz, 1H, NH), 4.30 (d, J = 6.0 Hz, 2H, CH₂-Ph), 2.90-2.80 (m, 1H, CH-SO₂), 2.10-2.00 (m, 2H), 1.85-1.75 (m, 2H), 1.65-1.55 (m, 1H), 1.50-1.20 (m, 5H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 137.5, 128.8, 128.2, 128.0, 62.5, 48.0, 27.5, 25.0, 24.8.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₉NO₂S [M+H]⁺: 254.12; found: 254.1.

Visualization of Synthetic Workflow and Biological Context

Experimental Workflow

The general workflow for the synthesis of N-substituted cyclohexanesulfonamides is depicted below.

Caption: General workflow for the synthesis of N-substituted cyclohexanesulfonamides.

Potential Biological Signaling Pathway

N-substituted sulfonamides have been investigated as inhibitors of various enzymes, including carbonic anhydrases, which are involved in pH regulation and have been implicated in cancer.[4][5] The diagram below illustrates a simplified signaling pathway where a hypothetical N-substituted cyclohexanesulfonamide derivative could act as an inhibitor of a tumor-associated carbonic anhydrase (CAIX).

Caption: Inhibition of CAIX signaling by a hypothetical cyclohexanesulfonamide derivative.

Conclusion

Cyclohexanesulfonamide is a valuable and adaptable building block in organic synthesis, providing a non-aromatic scaffold for the generation of diverse molecular architectures. The straightforward N-functionalization allows for the systematic exploration of chemical space in the pursuit of novel drug candidates. The provided protocols and data serve as a foundation for researchers to further investigate the potential of cyclohexanesulfonamide derivatives in various therapeutic areas.

References

- 1. benchchem.com [benchchem.com]

- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 4. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Applications of Cyclohexanesulfonamide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities. While aromatic sulfonamides, such as benzenesulfonamides, have been extensively explored, the potential of their aliphatic counterparts, including cyclohexanesulfonamide, remains a comparatively underexplored area. This document provides detailed application notes and experimental protocols to guide researchers in the investigation of cyclohexanesulfonamide derivatives as potential therapeutic agents.

Although specific biological data for cyclohexanesulfonamide derivatives are limited in publicly available literature, the sulfonamide moiety itself is a well-established pharmacophore. Its derivatives are known to target a range of enzymes and receptors, suggesting that the cyclohexanesulfonamide scaffold can serve as a valuable building block in drug discovery. This document will focus on two key areas where sulfonamides have shown significant promise: as carbonic anhydrase inhibitors and as cyclooxygenase-2 (COX-2) inhibitors. The protocols and data presented are based on representative examples from the broader class of sulfonamide derivatives and are intended to serve as a guide for the synthesis and evaluation of novel cyclohexanesulfonamide-based compounds.

I. Therapeutic Applications

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[1][2] The primary sulfonamide group is a classic zinc-binding motif that effectively inhibits these enzymes.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.[3] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation.[3] Selective COX-2 inhibitors are effective anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3] Certain sulfonamide-containing molecules, such as celecoxib, are potent and selective COX-2 inhibitors.[1][4]

II. Quantitative Data for Analogous Sulfonamide Derivatives

The following tables summarize the inhibitory activities of various sulfonamide derivatives against carbonic anhydrase and COX-2. This data can serve as a benchmark for the evaluation of novel cyclohexanesulfonamide analogs.

Table 1: Carbonic Anhydrase Inhibition Data for Selected Sulfonamide Derivatives

| Compound Class | Compound/Derivative | Target Isoform(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

| Benzenesulfonamides | Acetazolamide (Standard) | hCA I, hCA II, hCA IX, hCA XII | Kᵢ: 278.8 nM (hCA I), 293.4 nM (hCA II) | [5] |

| Cyclic Sulfamides | 13h (2,4,6-trichlorophenyl derivative) | human 11β-HSD1, mouse 11β-HSD1 | IC₅₀: 1 nM (human), 4 nM (mouse) | [6] |

| Benzenesulfonamides | N-protected adenines (23-25) | hCA IX | Kᵢ: 16.9–45.2 nM | [7] |

| Benzenesulfonamides | Free adenines (27-29) | hCA IX | Kᵢ: 40.0–165.8 nM | [7] |

Table 2: COX-2 Inhibition Data for Selected Sulfonamide Derivatives

| Compound Class | Compound/Derivative | COX-2 IC₅₀ | COX-2 Selectivity Index (SI) | Reference |

| Cyclic Imides | Compound 8a | 0.1 µM | >1000 | [4] |

| Diaryl-2(5H)furanones | 4-[4-(N-Acetylsulfonamido)phenyl]-3-phenyl-2(5H)furanone | 0.32 µM | >313 | [8] |

| Benzo[d]thiazole Analogs | 4a (R = meta-fluorine) | 0.28 µM | 18.6 | [9] |

| Diarylpyrazoles | PYZ16 | 0.52 µM | 10.73 | [9] |

III. Experimental Protocols

General Synthesis of N-Arylcyclohexanesulfonamides

This protocol describes a general method for the synthesis of N-arylcyclohexanesulfonamides from cyclohexanesulfonyl chloride and various aniline derivatives.

Materials:

-

Cyclohexanesulfonyl chloride

-

Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

-

Pyridine or triethylamine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substituted aniline (1.0 eq) and pyridine or triethylamine (1.2 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of cyclohexanesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by NMR, IR, and mass spectrometry.

Synthetic workflow for N-Arylcyclohexanesulfonamides.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

Materials:

-

Human or bovine carbonic anhydrase (e.g., CA II)

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Test compounds (dissolved in DMSO)

-

Acetazolamide (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of CA in Tris-HCl buffer.

-

Prepare a stock solution of p-NPA in acetonitrile or DMSO.

-

Prepare serial dilutions of the test compounds and acetazolamide in DMSO.

-

-

Assay Protocol:

-

In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

-

Add 10 µL of the test compound solution (or DMSO for control).

-

Add 10 µL of the CA enzyme solution.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 40 µL of the p-NPA substrate solution.

-

Immediately measure the absorbance at 400 nm in a kinetic mode for 10-20 minutes at 25 °C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each compound concentration.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Celecoxib (as a positive control)

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute and dilute the COX-2 enzyme in COX Assay Buffer.

-

Prepare serial dilutions of the test compounds and celecoxib in DMSO.

-

-

Assay Protocol:

-

In a 96-well plate, add 80 µL of the Reaction Mix (COX Assay Buffer, COX Probe, COX Cofactor).

-

Add 10 µL of the diluted test inhibitor or DMSO (for enzyme control).

-

Add 10 µL of the diluted COX-2 enzyme.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells.

-

Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25 °C.

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the fluorescence vs. time plot.

-

Determine the percentage of inhibition for each compound concentration.

-